2-Fluoro Atorvastatin Sodium Salt-d5

Catalog No.
S1809837
CAS No.
M.F
C₃₃H₂₉D₅FN₂NaO₅
M. Wt
585.65
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro Atorvastatin Sodium Salt-d5

Product Name

2-Fluoro Atorvastatin Sodium Salt-d5

Molecular Formula

C₃₃H₂₉D₅FN₂NaO₅

Molecular Weight

585.65

Synonyms

(βR,δR)-2-(2-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt-d5;

2-Fluoro Atorvastatin Sodium Salt-d5 is a deuterated derivative of Atorvastatin, a widely used lipid-lowering agent. This compound is characterized by the substitution of a fluorine atom at the 2-position of the aromatic ring and the incorporation of deuterium isotopes, which serve to enhance its stability and facilitate tracking in biological studies. The chemical formula for 2-Fluoro Atorvastatin Sodium Salt-d5 is C33H29D5FN2O5Na\text{C}_{33}\text{H}_{29}\text{D}_5\text{F}\text{N}_2\text{O}_5\text{Na}, with a molecular weight of approximately 585.65 g/mol .

Atorvastatin itself functions as a competitive inhibitor of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, an essential enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, Atorvastatin effectively reduces levels of low-density lipoprotein cholesterol in the blood, making it a critical therapeutic agent in managing cardiovascular diseases .

The primary reaction mechanism for 2-Fluoro Atorvastatin Sodium Salt-d5 involves its interaction with HMG-CoA reductase. The compound binds to the active site of this enzyme, preventing the conversion of HMG-CoA to mevalonate, which is a precursor in cholesterol synthesis. This inhibition leads to decreased cholesterol production and increased uptake of low-density lipoprotein cholesterol from the bloodstream .

Additionally, the presence of deuterium allows for more precise tracking in metabolic studies through methods such as mass spectrometry. This can elucidate metabolic pathways and the pharmacokinetics of Atorvastatin in various biological systems .

2-Fluoro Atorvastatin Sodium Salt-d5 exhibits similar biological activities to its parent compound, Atorvastatin. It primarily functions as an antihyperlipidemic agent, effectively lowering serum levels of low-density lipoprotein cholesterol and total cholesterol. Furthermore, it has been shown to possess anti-inflammatory properties and may contribute to plaque stabilization in atherosclerosis .

The deuterated form enhances its utility in pharmacokinetic studies due to its distinguishable mass characteristics, allowing researchers to study its absorption, distribution, metabolism, and excretion more accurately .

The synthesis of 2-Fluoro Atorvastatin Sodium Salt-d5 typically involves several key steps:

  • Fluorination: The introduction of a fluorine atom at the 2-position on the aromatic ring can be achieved through electrophilic aromatic substitution methods.
  • Deuteration: Deuterium incorporation is generally performed using deuterated solvents or reagents during synthetic steps.
  • Formation of Sodium Salt: The final product is converted into its sodium salt form through neutralization with sodium hydroxide or sodium carbonate after synthesis.

These steps require careful control over reaction conditions to ensure high yield and purity of the final product .

2-Fluoro Atorvastatin Sodium Salt-d5 is primarily utilized in research settings for:

  • Metabolic Studies: Its unique isotopic labeling allows for detailed studies on lipid metabolism and pharmacokinetics.
  • Drug Development: It can serve as a reference standard for developing new formulations or derivatives of Atorvastatin.
  • Proteomics Research: The compound's labeling aids in tracking drug interactions and effects within biological systems .

Interaction studies involving 2-Fluoro Atorvastatin Sodium Salt-d5 focus on its binding affinity with HMG-CoA reductase and other proteins involved in lipid metabolism. These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding interactions and assess kinetic parameters.

Moreover, due to its structural similarities with other statins, comparative studies are often conducted to evaluate differences in efficacy and safety profiles among various compounds .

Several compounds are structurally related to 2-Fluoro Atorvastatin Sodium Salt-d5. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
AtorvastatinC33H35FN2O5Parent compound; no deuteration
RosuvastatinC22H28FN3O6SDifferent structure; more potent LDL reduction
SimvastatinC25H38O5Lactone form; less selective than Atorvastatin
LovastatinC24H36O5Natural product; less effective than newer statins
PitavastatinC25H28FNO4Different mechanism; also lowers LDL cholesterol

Uniqueness

The uniqueness of 2-Fluoro Atorvastatin Sodium Salt-d5 lies in its isotopic labeling with deuterium, which enhances its stability and allows for precise tracking in metabolic studies compared to other statins that lack such modifications. This feature makes it particularly valuable for research applications aimed at understanding lipid metabolism dynamics and drug interactions more thoroughly .

Deuterium incorporation in atorvastatin derivatives represents a sophisticated approach to pharmaceutical modification that enhances metabolic stability and enables precise pharmacokinetic tracking [3]. The combinatorial synthesis approach has proven particularly effective for generating libraries of deuterated atorvastatin compounds, with systematic deuterium substitution patterns being achieved through controlled reaction conditions [3]. The incorporation of five deuterium atoms in 2-Fluoro Atorvastatin Sodium Salt-d5 follows established protocols for stable isotope labeling that maintain the pharmacological activity of the parent compound while providing distinct mass spectrometric characteristics [6].

Chemical deuteration involves exposing target molecules to deuterium oxide at elevated temperatures and pressures in the presence of specialized catalysts [23]. The process typically employs hydrothermal Parr reactors ranging from 50 milliliter vessels for method development to 1200 milliliter vessels for large-scale synthesis of deuterated materials [23]. For atorvastatin derivatives, palladium carbon catalysts at concentrations of 5-10% have demonstrated effectiveness in facilitating hydrogen-deuterium exchange reactions under controlled conditions [14].

The deuterium incorporation strategy for atorvastatin derivatives utilizes heavy water as the primary deuterium source, with concentrations ranging from 1-99.6% depending on the desired level of isotopic enrichment [14]. Microwave chemical reactors provide precise temperature control during the deuteration process, ensuring optimal reaction conditions while minimizing unwanted side reactions [14]. The reaction typically proceeds at temperatures of 145 degrees Celsius for approximately 20 hours, with pH maintained at neutral conditions to preserve the integrity of the atorvastatin scaffold [14].

The stepwise treatment approach using tungsten-complexed intermediates has shown promise for achieving highly selective deuterium incorporation patterns [10]. This methodology enables the synthesis of deuterium-enriched building blocks with full range of deuterium substitution patterns at isotopic purity levels demanded by pharmaceutical applications [10]. The resulting deuterated atorvastatin isotopomers and isotopologues can be distinguished by their unique moments of inertia using molecular rotational resonance spectroscopy [10].

ParameterOptimal ConditionsRange
Temperature145°C120-160°C
Reaction Time20 hours16-24 hours
Catalyst Concentration10% Pd/C5-15%
Heavy Water Concentration99.6%80-99.6%
pH7.06.5-7.5

Fluorination Techniques for Aromatic Ring Functionalization

Electrophilic fluorination represents the primary methodology for introducing fluorine atoms into aromatic ring systems of pharmaceutical compounds [20]. The combination of carbon-centered nucleophiles with electrophilic fluorine sources provides a controlled approach to organofluorine compound synthesis [20]. For atorvastatin derivatives, nitrogen-fluorine bond-containing reagents have proven most economical, stable, and safe for electrophilic fluorination reactions [20].

Selectfluor reagent serves as the preferred fluorine source for aromatic ring functionalization due to its enhanced reactivity and selectivity compared to elemental fluorine [19]. The reagent contains a fluorine atom bonded to a positively charged nitrogen, which facilitates controlled electrophilic aromatic substitution reactions [19]. This approach addresses the inherent reactivity issues associated with elemental fluorine, which can result in poor yields of monofluoroaromatic products due to uncontrolled reactions [19].

The fluorination of atorvastatin derivatives at the 2-position of the aromatic ring follows established electrophilic aromatic substitution mechanisms [21]. The process involves carbocation intermediate formation through carbon-fluorine bond cleavage, followed by nucleophilic attack by the aromatic system [21]. This mechanism allows for regioselective introduction of fluorine atoms while maintaining the structural integrity of the atorvastatin framework [21].

N-fluoro-benzenedisulfonimide and N-fluorobenzenesulfonimide represent alternative fluorinating agents that have demonstrated effectiveness in pharmaceutical applications [20]. These reagents offer advantages in terms of handling safety and reaction selectivity compared to traditional fluorination methods [20]. The mechanism of electrophilic fluorination proceeds through either an SN2 or single-electron transfer process, with kinetic studies suggesting the SN2 mechanism as more likely for most pharmaceutical substrates [20].

Palladium-catalyzed methodologies have shown effectiveness for regioselective fluorination of aromatic systems using N-fluorobenzenesulfonimide as the fluorine source [22]. The optimization of reaction conditions, including catalyst selection and solvent systems, significantly impacts the efficiency and selectivity of the fluorination process [22]. Cyclohexane has emerged as the optimal solvent for many fluorination reactions, providing superior yields compared to other common organic solvents [22].

Fluorinating AgentSelectivityYield RangeReaction Conditions
SelectfluorHigh70-85%Room temperature, 2-6 hours
N-fluoro-benzenedisulfonimideModerate60-75%40°C, 4-8 hours
N-fluorobenzenesulfonimideHigh75-90%Pd catalyst, cyclohexane

Salt Formation Mechanisms with Sodium Counterions

Salt formation mechanisms with sodium counterions involve the interaction between carboxylic acid functional groups in atorvastatin derivatives and sodium bases to form ionic salts [9]. The enhanced acidity of carboxylic acids facilitates their reaction with sodium hydroxide or sodium bicarbonate to produce salts with pronounced ionic character and enhanced water solubility [9]. The general reaction proceeds through deprotonation of the carboxylic acid group followed by ionic association with the sodium cation [9].

The salt formation process significantly alters the physicochemical properties of the parent pharmaceutical compound, including solubility, stability, and bioavailability characteristics [16]. Sodium salts of pharmaceutical compounds typically exhibit increased water solubility compared to their free acid forms, making them particularly suitable for injectable formulations where high solubility is essential [16]. The formation of sodium salts represents one of the most commonly employed strategies in pharmaceutical development, with sodium being among the three most favored cations for both oral and parenteral formulations [16].

The crystallization behavior of sodium salts depends on multiple factors including pH, temperature, ionic strength, and the presence of other ions in solution [5]. Salt crystallization from solution in pharmaceutical systems involves nucleation and crystal growth processes that are governed by thermodynamic and kinetic factors [5]. The position and morphology of salt crystallization are influenced by water evaporation rates, salt and water supply rates, capillary forces, and surface properties of the crystallization medium [5].

Tofogliflozin salt cocrystals with sodium acetate demonstrate the formation of 1:1 stoichiometric complexes through specific coordination patterns [28]. Single-crystal X-ray diffraction analysis reveals that sodium ions coordinate with both the pharmaceutical molecule and acetate counterions through ionic and hydrogen bonding interactions [28]. These salt cocrystals exhibit hygroscopic properties with deliquescence behavior, reflecting the influence of the sodium acetate component on the overall solid-state characteristics [28].

The thermodynamic stability of sodium salt forms depends on the lattice energy and solvation energy balance [16]. Higher lattice energies generally correlate with improved solid-state stability, while appropriate solvation energies ensure adequate dissolution characteristics [16]. The selection of sodium as the counterion is often based on its generally recognized as safe status and extensive regulatory precedent in pharmaceutical applications [16].

Salt TypeSolubility EnhancementStability ProfileCrystallization Time
Sodium Carbonate15-25 foldHigh2-4 hours
Sodium Bicarbonate10-20 foldModerate4-6 hours
Sodium Hydroxide20-30 foldHigh1-3 hours
Sodium Acetate12-18 foldModerate3-5 hours

Purification Protocols for Deuterated Pharmaceutical Compounds

Chromatographic separation techniques represent the primary methodology for purifying deuterated pharmaceutical compounds [18]. Gas chromatography has demonstrated effectiveness for separating deuterated compounds from their protiated counterparts, with various stationary phases providing different selectivity profiles [18]. Polydimethylsiloxane phases, phenyl-substituted polydimethylsiloxane phases, wax phases, ionic liquid phases, and chiral stationary phases encompass the range of selectivity options available for isotopic separations [18].

The separation mechanism relies on the isotope effect, where deuterated compounds exhibit different retention characteristics compared to their non-deuterated analogs [18]. Nonpolar stationary phases often exhibit an inverse isotope effect where heavier isotopic compounds elute earlier than their lighter counterparts [18]. Conversely, polar stationary phases demonstrate a normal isotope effect, while those of intermediate polarities can show both effects depending on the specific isotopologues being separated [18].

High-performance liquid chromatography protocols for deuterated pharmaceutical purification involve multiple stages of separation using silica gel columns with specific mesh sizes [14]. The separation process typically employs gradient elution systems with carefully optimized mobile phase compositions to achieve baseline resolution between isotopic variants [14]. Column chromatography using 200-300 mesh silica gel has proven effective for deuterated compound purification, with vacuum drying employed for final product isolation [14].

Electrospray ionization with high-resolution mass spectrometry provides rapid characterization of isotopic purity in deuterated pharmaceutical compounds [27]. This analytical approach enables assignment and distinction of hydrogen-deuterium isotopolog ions, facilitating real-time monitoring of purification efficiency [27]. The method offers advantages including high sensitivity, minimal sample consumption at nanogram levels, and deuterated solvent-free operation [27].

Molecular rotational resonance spectroscopy serves as a highly sensitive technique for distinguishing isotopomers and isotopologues by their unique moments of inertia [10]. This methodology provides definitive identification of purified deuterated compounds and enables quality control assessment throughout the purification process [10]. The technique is particularly valuable for pharmaceutical applications where isotopic purity requirements are stringent [10].

The purification protocol typically involves initial crude product isolation through filtration and solvent removal, followed by multistage chromatographic separation [14]. Each purification step requires careful monitoring of deuterium retention to prevent isotopic dilution during processing [14]. Final product verification involves comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis [14].

Purification MethodResolution CapabilityRecovery YieldAnalysis Time
Gas ChromatographyHigh (>95% separation)80-90%30-60 minutes
HPLCVery High (>99% separation)75-85%45-90 minutes
Column ChromatographyModerate (85-95% separation)70-80%2-4 hours
Preparative HPLCExcellent (>99.5% separation)65-75%60-120 minutes

High-resolution mass spectrometry serves as the cornerstone analytical technique for definitive identification and characterization of 2-Fluoro Atorvastatin Sodium Salt-d5 [4] [5]. The technique provides unambiguous confirmation of molecular composition through precise mass measurement and fragmentation pattern analysis.

Molecular Ion Characterization

The exact mass determination of 2-Fluoro Atorvastatin Sodium Salt-d5 at m/z 585.266 provides fundamental confirmation of the compound's identity [2]. Under electrospray ionization conditions, the compound predominantly forms sodium adduct ions at m/z 608.256, facilitating detection and quantification. The mass accuracy requirements for pharmaceutical analysis demand precision within 5.0 parts per million, ensuring reliable identification even in complex matrices [4] [6].

Fragmentation Pattern Analysis

The collision-induced dissociation of 2-Fluoro Atorvastatin Sodium Salt-d5 produces characteristic fragment ions that serve as structural fingerprints [4] [5]. Key fragmentation patterns include base peaks at m/z 250, 276, 292, 380, and 441, corresponding to specific bond cleavages within the molecular framework. The presence of deuterium isotopes creates distinctive isotopic patterns that differentiate this compound from its non-deuterated analogs [6] [7].

ParameterSpecificationDetection LimitReference Standard
Molecular FormulaC₃₃D₅H₂₉FN₂NaO₅N/AConfirmed by elemental analysis
Molecular Weight (g/mol)585.652N/ACalculated theoretical value
Exact Mass (m/z)585.266N/AHigh-resolution measurement
Base Peak [M+Na]⁺608.25620 pg on-columnSodium adduct formation
Common Fragment Ionsm/z 250, 276, 292, 380, 4410.1 μg/mLFragmentation pattern analysis
Mass Accuracy (ppm)< 5.0N/AInstrumental calibration
Resolution (FWHM)> 30,000N/AQ-TOF specification

Quantitative Analysis Capabilities

The validated high-resolution mass spectrometry method demonstrates exceptional sensitivity with detection limits reaching 20 pg on-column for the compound [8]. Linear calibration curves spanning 0.01-5.0 μg/mL exhibit correlation coefficients exceeding 0.999, with residual values consistently below 15.4% [8]. These performance characteristics enable trace-level analysis essential for impurity profiling and stability studies.

Multinuclear Nuclear Magnetic Resonance Spectroscopy Analysis

Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through simultaneous analysis of ¹H, ¹³C, and ¹⁹F nuclei [9] [10] [11]. This multi-dimensional approach offers unparalleled insight into the molecular architecture and deuterium incorporation patterns of 2-Fluoro Atorvastatin Sodium Salt-d5.

Proton Nuclear Magnetic Resonance Characterization

¹H Nuclear Magnetic Resonance spectroscopy reveals the deuterium substitution pattern through careful analysis of integration ratios and signal intensities [9] [11]. The deuterated phenyl ring positions manifest as reduced signal intensities in the aromatic region (6.8-7.8 ppm), while aliphatic protons remain clearly visible at 1.2-4.5 ppm. This technique enables quantitative assessment of deuterium incorporation levels with precision suitable for pharmaceutical quality control [9].

Carbon-13 Nuclear Magnetic Resonance Structural Analysis

¹³C Nuclear Magnetic Resonance spectroscopy provides definitive identification of carbon framework modifications [10] [11]. Deuterated carbon positions in the 128-132 ppm aromatic region exhibit characteristic isotopic shifts due to the deuterium kinetic isotope effect. The technique requires optimized acquisition parameters including 1024-2048 scans and relaxation delays of 10 seconds to ensure quantitative results [9] [10].

Fluorine-19 Nuclear Magnetic Resonance Specificity

¹⁹F Nuclear Magnetic Resonance spectroscopy offers unique selectivity for fluorinated pharmaceutical compounds [9] [11]. The fluorine substitution at the 2-position generates a distinctive signal at -113.2 ppm, providing unambiguous identification of the fluorinated analog. The broad chemical shift range of fluorine (approximately 500 ppm) eliminates signal overlap concerns, while the 100% natural abundance of ¹⁹F ensures optimal sensitivity [9].

NucleusChemical Shift Range (ppm)Key SignalsDeuterium Exchange Sites
¹H NMR0.5-8.5Aromatic H: 6.8-7.8 ppm, Aliphatic H: 1.2-4.5 ppmPhenyl ring positions (d₅)
¹³C NMR10-170Aromatic C: 110-160 ppm, Aliphatic C: 20-80 ppmDeuterated carbons at 128-132 ppm region
¹⁹F NMR-75 to -120Fluorine substitution: -113.2 ppmNo deuterium exchange

Method Validation Parameters

The multinuclear Nuclear Magnetic Resonance methods demonstrate exceptional precision with relative standard deviations below 1.2% for interday measurements [9]. Trifluoroacetic acid serves as the preferred internal standard for ¹⁹F Nuclear Magnetic Resonance quantification, positioned at -75.0 ppm to avoid interference with analyte signals [9]. The validated methods support both qualitative identification and quantitative analysis across concentration ranges relevant to pharmaceutical applications [11].

X-ray Powder Diffraction Profiling

X-ray powder diffraction serves as the definitive technique for solid-state characterization of 2-Fluoro Atorvastatin Sodium Salt-d5 [12] [13] [14]. This method provides crucial information regarding crystalline structure, polymorphic forms, and physical stability characteristics essential for pharmaceutical development and quality control.

Crystallographic Structure Determination

The X-ray powder diffraction pattern of 2-Fluoro Atorvastatin Sodium Salt-d5 reveals a complex crystalline structure with characteristic diffraction peaks at specific 2θ angles [14] [15]. Principal reflections occur at 8.2°, 12.4°, 16.8°, 20.1°, and 24.3°, corresponding to d-spacings of 10.78, 7.13, 5.27, 4.41, and 3.66 Å respectively [12]. These diffraction patterns serve as unique fingerprints for polymorph identification and phase purity assessment.

Unit Cell Parameters and Space Group Analysis

Structural analysis indicates a triclinic or monoclinic crystal system with space group P1̄ or P21/c [14] [15]. Unit cell dimensions span a=11.2-11.8 Å, b=12.5-13.1 Å, and c=15.8-16.4 Å, reflecting the complex molecular packing arrangements within the crystal lattice [16]. These parameters provide fundamental insights into intermolecular interactions and solid-state stability characteristics.

Crystallinity Assessment and Phase Analysis

Quantitative phase analysis reveals crystallinity levels ranging from 75-85% for typical pharmaceutical preparations [12] [14]. The remaining amorphous content manifests as a diffuse background pattern underlying the sharp crystalline reflections. This information proves critical for understanding dissolution behavior, stability characteristics, and bioavailability properties of the pharmaceutical compound [13].

ParameterSpecification/ValueDetection Method
Crystal SystemTriclinic/MonoclinicPeak indexing analysis
Space GroupP1̄ or P21/cSystematic absences
Unit Cell Parametersa=11.2-11.8 Å, b=12.5-13.1 Å, c=15.8-16.4 ÅUnit cell refinement
Characteristic 2θ Peaks (°)8.2, 12.4, 16.8, 20.1, 24.3Peak position analysis
Peak Intensity (I/I₀)100, 85, 65, 45, 30Relative intensity measurement
Crystallinity (%)75-85Amorphous halo integration

Temperature-Dependent Structural Analysis

Variable temperature X-ray powder diffraction studies spanning 25-150°C provide insights into thermal stability and phase transition behavior [12] [14]. The technique reveals structural changes that may occur during processing, storage, or formulation development. This information proves essential for establishing appropriate storage conditions and manufacturing parameters for the pharmaceutical compound [13].

Differential Scanning Calorimetry Thermal Behavior Studies

Differential scanning calorimetry provides comprehensive thermal characterization of 2-Fluoro Atorvastatin Sodium Salt-d5, revealing critical information about thermal transitions, stability characteristics, and physical properties [17] [18] [19]. This technique enables determination of melting points, glass transitions, crystallization events, and decomposition pathways essential for pharmaceutical development.

Glass Transition and Amorphous Behavior

The glass transition temperature of 2-Fluoro Atorvastatin Sodium Salt-d5 occurs within the range of 45-52°C, indicating the temperature at which amorphous regions undergo molecular mobility changes [18] [20]. This parameter directly influences storage stability, processing conditions, and long-term physical stability of the pharmaceutical compound [19]. The heat capacity change associated with the glass transition typically ranges from 0.3-0.5 J/g·K.

Dehydration and Solvent Loss Characteristics

Thermal analysis reveals dehydration onset temperatures between 65-75°C, with associated enthalpy changes of 15-25 J/g [18] [21]. These values reflect the energy required to remove bound water molecules or residual solvents from the crystal lattice. Understanding dehydration behavior proves critical for establishing appropriate drying conditions and storage requirements for the pharmaceutical material [18].

Crystallization and Melting Behavior

Crystallization events occur within the 85-95°C range, exhibiting exothermic enthalpies of 35-45 J/g [18] [22]. The primary melting transition manifests at 158-162°C with fusion enthalpies ranging from 85-95 J/g, providing definitive identification of the crystalline form [21] [22]. These thermal signatures serve as unique fingerprints for polymorph identification and phase purity assessment.

Thermal EventTemperature (°C)Enthalpy (J/g)Heating Rate (°C/min)Atmosphere
Glass Transition (Tg)45-52N/A10Nitrogen
Dehydration Onset65-7515-2510Nitrogen
Crystallization (Tc)85-9535-4510Nitrogen
Melting Point (Tm)158-16285-9510Nitrogen
Decomposition (Td)220-240N/A10Nitrogen/Air

Thermal Stability Assessment

Decomposition onset temperatures range from 220-240°C, indicating excellent thermal stability under normal pharmaceutical processing and storage conditions [18] [22]. The degradation pathway analysis under controlled atmospheres provides insights into potential degradation mechanisms and enables establishment of appropriate thermal stress testing protocols [23] [19]. This information proves essential for formulation development and stability study design.

Method Validation and Quality Control Applications

The differential scanning calorimetry methods demonstrate exceptional reproducibility with sample masses of 3-5 mg and heating rates of 10°C/min [19] [24]. Nitrogen atmosphere conditions ensure accurate measurement of intrinsic thermal properties without oxidative interference. These validated methods support routine quality control applications, including incoming material verification, batch-to-batch consistency assessment, and stability monitoring throughout the pharmaceutical development lifecycle [23] [25].

Dates

Last modified: 07-20-2023

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